molecular formula C12H18Cl8 B1424295 1,1,1,3,10,12,12,12-Octachlorododecane CAS No. 601523-21-1

1,1,1,3,10,12,12,12-Octachlorododecane

Cat. No.: B1424295
CAS No.: 601523-21-1
M. Wt: 445.9 g/mol
InChI Key: XMMPJGRRMUDPCM-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

1,1,1,3,10,12,12,12-Octachlorododecane can be synthesized through the chlorination of dodecane. The reaction typically involves the use of chlorine gas under controlled conditions to achieve the desired level of chlorination. The process requires careful monitoring of temperature and reaction time to ensure the formation of the octachlorinated product .

Industrial Production Methods

Industrial production of this compound follows similar principles as the laboratory synthesis but on a larger scale. The process involves continuous chlorination of dodecane in reactors designed to handle large volumes of reactants and products. The reaction conditions are optimized to maximize yield and purity while minimizing by-products .

Chemical Reactions Analysis

Types of Reactions

1,1,1,3,10,12,12,12-Octachlorododecane undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Mechanism of Action

The mechanism of action of 1,1,1,3,10,12,12,12-Octachlorododecane involves its interaction with biological membranes and proteins. The high chlorine content allows the compound to integrate into lipid bilayers, disrupting membrane structure and function. Additionally, it can bind to proteins, altering their activity and leading to toxic effects .

Comparison with Similar Compounds

Similar Compounds

    1,1,1,3,10,12,12,12-Octachlorododecane: A polychlorinated alkane with high chlorine content.

    1,1,1,3,10,12,12,12-Octachlorodecane: Similar structure but with a different carbon chain length.

    1,1,1,3,10,12,12,12-Octachlorotridecane: Another polychlorinated alkane with a longer carbon chain.

Uniqueness

This compound is unique due to its specific carbon chain length and high degree of chlorination, which confer distinct physical and chemical properties. These properties make it particularly useful in industrial applications and environmental studies .

Properties

IUPAC Name

1,1,1,3,10,12,12,12-octachlorododecane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18Cl8/c13-9(7-11(15,16)17)5-3-1-2-4-6-10(14)8-12(18,19)20/h9-10H,1-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMMPJGRRMUDPCM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCCC(CC(Cl)(Cl)Cl)Cl)CCC(CC(Cl)(Cl)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18Cl8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40699598
Record name 1,1,1,3,10,12,12,12-Octachlorododecane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40699598
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

445.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

601523-21-1
Record name 1,1,1,3,10,12,12,12-Octachlorododecane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40699598
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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